molecular formula C14H16N2O2 B100425 methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 16108-10-4

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B100425
CAS RN: 16108-10-4
M. Wt: 244.29 g/mol
InChI Key: WZHYQHKXXRMALW-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” is also known as “Tetrahydroharman”. It is a general name for one of two isomers: (1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and Calligonine ((1R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) . Calligonine is a major alkaloid constituent of the roots of Calligonum minimum and the bark of Elaeagnus angustifolia .


Molecular Structure Analysis

The molecular formula of “methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” is C13H14N2O2 . Its average mass is 230.262 Da and its monoisotopic mass is 230.105530 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” include a molecular formula of C13H14N2O2, an average mass of 230.262 Da, and a monoisotopic mass of 230.105530 Da .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, due to its structural similarities with α-carboline alkaloids, may share a range of biological activities. α-Carbolines and their derivatives, including tetrahydro-β-carboline scaffolds, are known for their diverse bioactivities. These compounds have shown promise in medicinal chemistry due to their antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant properties. Understanding the structure-activity relationships (SARs) of these compounds can lead to the development of novel therapeutic agents (Li et al., 2022).

Synthesis and Combinatorial Chemistry

The compound's relevance in synthetic chemistry, especially in the context of indole-based alkaloids, is notable. Tetrahydro-β-carboline derivatives, which share a structural motif with methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, are common in indole-based alkaloids and marketed drugs. The stereoselective Pictet-Spengler reaction is a crucial technique for synthesizing these scaffolds. The development of enantioselective synthesis methods for these scaffolds, especially through chiral organocatalysts, has been a significant advancement in combinatorial chemistry (Rao et al., 2017).

properties

IUPAC Name

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHYQHKXXRMALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
NA Lunagariya, VM Gohil, V Kushwah… - Bioorganic & Medicinal …, 2016 - Elsevier
In the present study, 23 derivatives of 1,3,6-trisubstituted β-carboline were synthesized and evaluated for cytotoxic potential against four human cancer cells, namely A-549, HeLa, Hep …
Number of citations: 44 www.sciencedirect.com
H Wang, H Song - Journal of agricultural and food chemistry, 2020 - ACS Publications
Previously, we reported for the first time that harmala alkaloids harmine and tetrahydroharmine exhibit activity against plant viruses, and we developed an analogue, designated NK0209…
Number of citations: 14 pubs.acs.org
S Xiao, X Lu, XX Shi, Y Sun, LL Liang, XH Yu… - Tetrahedron …, 2009 - Elsevier
A highly stereoselective Pictet–Spengler reaction of d-tryptophan methyl ester hydrochloride 1-HCl with various aldehydes via a CIAT (crystallization-induced asymmetric transformation…
Number of citations: 41 www.sciencedirect.com
L Zhang, W Li, T Xiao, Z Song, R Csuk… - Journal of agricultural …, 2018 - ACS Publications
Inspired by established succinate dehydrogenase inhibitors (SDHIs), our continuing efforts toward the discovery of chiral antifungal amides turned to the optimization of their polar …
Number of citations: 44 pubs.acs.org
S Eagon, MO Anderson - European Journal of Organic …, 2014 - Wiley Online Library
A microwave‐mediated Pictet–Spengler procedure utilizing 1,2‐dichloroethane (DCE) and trifluoroacetic acid (TFA) was developed to provide tetrahydro‐β‐carboline salts in high yields…
Z Xu, H Zhao, J Zhu, J Qian, W Tao, X Xie, D Ji… - Bioorganic …, 2023 - Elsevier
Photodynamic therapy (PDT) is a clinically approved treatment for cancer due to its high spatiotemporal selectivity and non-invasive modality. However, its therapeutic outcomes are …
Number of citations: 3 www.sciencedirect.com
J Prakash Soni, M Sathish… - Asian Journal of …, 2022 - Wiley Online Library
Pictet‐Spengler reaction (PSR) is an efficient and reliable synthetic tool for the construction of tetrahydro‐β‐carbolines (THBCs) and tetrahydroisoquinolines (THIQs) moieties. Herein, …
Number of citations: 3 onlinelibrary.wiley.com
J Xie, W Xu, H Song, Y Liu, J Zhang… - Journal of agricultural …, 2020 - ACS Publications
On the basis of the mechanism of acylhydrazone compounds inhibiting the assembly of TMV CP and the unique structural characteristics of diketopiperazine ring, a series of optically …
Number of citations: 24 pubs.acs.org
H Zhang, RH Zhang, XM Liao, D Yang… - Journal of Medicinal …, 2021 - ACS Publications
Timely myocardial reperfusion salvages ischemic myocardium from infarction, whereas reperfusion itself induces cardiomyocyte death, which is called myocardial ischemia/reperfusion (…
Number of citations: 10 pubs.acs.org
S Khatib, C Faraloni, L Bouissane - Phytochemistry, Medicinal and … - researchgate.net
The genus Iris from the Iridaceae family consists of more than 262 recognized species. It is an ornamental and medicinal plant widely distributed in the Northern Hemisphere. Iris …
Number of citations: 2 www.researchgate.net

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